4-(Bromomethyl)benzophenone CAS number 32752-54-8 properties
4-(Bromomethyl)benzophenone CAS number 32752-54-8 properties
An In-Depth Technical Guide to 4-(Bromomethyl)benzophenone for Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Versatile Reagent
4-(Bromomethyl)benzophenone (CAS No. 32752-54-8) is a bifunctional organic compound that holds a significant position in modern chemical synthesis and drug discovery. Its value lies in a unique structural combination: a reactive benzylic bromide and a photochemically active benzophenone core.[1] The bromomethyl group serves as a versatile electrophilic handle for covalently attaching the molecule to a wide range of nucleophiles, while the benzophenone moiety acts as a photo-activatable crosslinking agent upon exposure to UV light.[2] This duality makes it an indispensable tool for medicinal chemists and materials scientists, enabling applications ranging from the synthesis of complex molecules and photoinitiators to the advanced technique of photoaffinity labeling for target identification.[1][3][4] This guide offers a comprehensive overview of its properties, reactivity, and critical applications, providing the technical insights necessary for its effective use in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in experimental work.
Core Properties
The key physicochemical properties of 4-(Bromomethyl)benzophenone are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 32752-54-8 | [5][6][7] |
| Molecular Formula | C₁₄H₁₁BrO | [5][6][8] |
| Molecular Weight | 275.14 g/mol | [6][7][8] |
| Appearance | Solid, white to off-white crystalline powder | [8] |
| Melting Point | 108-115 °C | [5][7][8] |
| Boiling Point | 376.40 °C (Predicted) | [6] |
| Solubility | Not specified, but generally soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF, and DMF. | |
| IUPAC Name | [4-(bromomethyl)phenyl]-phenylmethanone | [8][9] |
| Synonyms | 4-Benzoylbenzyl bromide, p-Benzoylbenzyl bromide | [5][9] |
Spectroscopic Data Analysis
Interpreting the spectral data of 4-(Bromomethyl)benzophenone is crucial for reaction monitoring and product verification.
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¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The most telling signal is a singlet for the two benzylic protons of the -CH₂Br group, which typically appears in the range of 4.5-4.8 ppm. The remaining signals are in the aromatic region (approx. 7.3-7.8 ppm), corresponding to the nine protons on the two phenyl rings. The protons on the bromomethyl-substituted ring will appear as two doublets (an AA'BB' system), while the protons on the unsubstituted phenyl ring will show more complex multiplets.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon around 196 ppm. The benzylic carbon (-CH₂Br) signal is expected in the range of 32-35 ppm. The remaining signals will correspond to the aromatic carbons, appearing between approximately 128 and 138 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1650-1670 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration.[10] Additional significant peaks include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C-Br stretching vibration, which typically appears in the fingerprint region (around 600-700 cm⁻¹).
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Mass Spectrometry (MS): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity: [M]⁺ at m/z 274 and [M+2]⁺ at m/z 276. A common fragmentation pattern involves the loss of the bromine atom to give a cation at m/z 195, which corresponds to the benzoylbenzyl fragment.
Synthesis and Chemical Reactivity
Synthetic Pathway
4-(Bromomethyl)benzophenone is typically synthesized from its precursor, 4-methylbenzophenone.[1] The most common method is a free-radical bromination of the benzylic methyl group. This reaction is selectively performed using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or cyclohexane, often under reflux or photochemical conditions.
Causality : The selectivity for the benzylic position over the aromatic rings is a hallmark of free-radical halogenation with NBS. The reaction proceeds via a stabilized benzylic radical intermediate, which is favored over the disruption of the aromatic system that would be required for electrophilic aromatic substitution.
Core Reactivity
The compound's utility stems from two distinct modes of reactivity:
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Electrophilicity of the Bromomethyl Group : The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This allows for the straightforward introduction of the benzophenone moiety onto various scaffolds. Common nucleophiles include:
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Alcohols/Phenols (O-alkylation): Forms ethers.
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Thiols (S-alkylation): Forms thioethers.
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Amines (N-alkylation): Forms secondary or tertiary amines.
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Carboxylates: Forms esters.
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Azides: Forms azides, which can be further modified (e.g., via click chemistry).
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Photoreactivity of the Benzophenone Core : The benzophenone group is a highly efficient photophore.[2] Upon irradiation with UV light (typically 350-365 nm), the carbonyl group undergoes an n→π* transition to an excited singlet state, which rapidly converts to a more stable triplet state via intersystem crossing.[2] This triplet state behaves as a diradical and can abstract a hydrogen atom from a nearby C-H bond (e.g., from an amino acid residue in a protein).[2] This hydrogen abstraction creates two new radicals that then combine to form a stable, covalent C-C bond, effectively crosslinking the benzophenone to the target molecule.[2] This mechanism is less susceptible to quenching by water compared to other photo-activatable groups, making it ideal for biological applications.[11]
Applications in Drug Discovery and Development
The unique properties of 4-(Bromomethyl)benzophenone make it a powerful tool in several areas critical to modern research.
Photoaffinity Labeling (PAL)
This is arguably the most impactful application in drug development. PAL is a technique used to identify the specific protein targets of a bioactive small molecule or to map the binding site of a ligand on its target protein.[4][12]
The process involves synthesizing a photoaffinity probe . This is achieved by using the reactive bromomethyl group of 4-(bromomethyl)benzophenone to covalently attach it to the small molecule of interest (the "ligand").[13] The resulting probe retains the ligand's ability to bind to its target protein but now also carries the benzophenone photophore.
Caption: Workflow for a typical photoaffinity labeling experiment.
Other Key Applications
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Photoinitiator Synthesis : It serves as a key intermediate in the manufacturing of photoinitiators, which are compounds essential for UV curing technologies used in coatings, inks, adhesives, and 3D printing.[1][3]
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Polymer Functionalization : The reactive handle allows for its use in grafting reactions, where it can be attached to polymer backbones or surfaces.[1] This imparts photoreactive properties to the material, enabling the creation of smart polymers or modified surfaces with altered wettability or biocompatibility.[1]
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Medicinal Chemistry Scaffold : The benzophenone framework itself is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14] 4-(Bromomethyl)benzophenone provides a convenient starting point for synthesizing novel drug candidates that incorporate this privileged scaffold.[14]
Exemplary Experimental Protocol: O-Alkylation of a Phenol
This protocol provides a self-validating, step-by-step methodology for a common Sₙ2 reaction using 4-(Bromomethyl)benzophenone. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a 4-(phenoxymethyl)benzophenone derivative.
Materials:
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Phenol derivative (1.0 eq)
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4-(Bromomethyl)benzophenone (1.1 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Brine (saturated aq. NaCl)
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Water (deionized)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous DMF.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water can hydrolyze the benzylic bromide.
-
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.
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Rationale: K₂CO₃ is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide anion. A slight excess ensures complete deprotonation.
-
-
Electrophile Addition: Add 4-(Bromomethyl)benzophenone (1.1 eq) to the reaction mixture.
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Rationale: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable phenol starting material.
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-
Reaction Monitoring: Heat the reaction to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).
-
Rationale: Gentle heating increases the reaction rate. TLC allows for visual confirmation that the starting material is gone and a new, typically less polar, product has formed.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
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Rationale: The reaction is quenched with water to dissolve the inorganic salts (KBr, excess K₂CO₃). The organic product is then extracted into an immiscible organic solvent like ethyl acetate. Multiple extractions ensure maximum recovery.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
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Rationale: Washing with water removes residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.
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-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: MgSO₄ is a drying agent that removes trace amounts of water. Filtration removes the drying agent, and rotary evaporation removes the volatile solvent to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ether product.
-
Rationale: Chromatography separates the desired product from any unreacted starting material and non-polar byproducts, yielding a product of high purity suitable for further use.
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Safety and Handling
As a reactive chemical, 4-(Bromomethyl)benzophenone requires careful handling to ensure laboratory safety.
-
Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE):
-
Storage Conditions:
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